molecular formula C5H4ClN3O3 B1489643 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one CAS No. 65224-66-0

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one

Cat. No.: B1489643
CAS No.: 65224-66-0
M. Wt: 189.56 g/mol
InChI Key: GNXOLOBSWUZOEF-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position. This compound is part of the broader class of pyrimidinones, which are heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for the construction of more complex molecules.

Biology: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a probe in biological studies to understand cellular processes.

Medicine: The compound has shown promise in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its ability to interfere with DNA synthesis makes it a candidate for chemotherapeutic agents.

Industry: In the chemical industry, it is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one typically involves the nitration of 2-chloro-6-methylpyrimidin-4(1H)-one. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: Halogenation with chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of dihalogenated or polyhalogenated derivatives.

Mechanism of Action

The mechanism by which 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one exerts its effects involves the interaction with molecular targets such as DNA and enzymes. The nitro group can act as an electrophile, forming adducts with nucleophilic sites in biomolecules, leading to inhibition of vital cellular processes.

Molecular Targets and Pathways:

  • DNA: Interference with DNA replication and transcription.

  • Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 2-Chloro-6-methylpyrimidin-4(1H)-one

  • 5-Nitropyrimidin-4(1H)-one

  • 2-Chloro-5-nitropyrimidin-4(1H)-one

Uniqueness: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is unique due to the presence of both a chlorine and a nitro group on the pyrimidinone ring, which provides distinct reactivity and biological activity compared to its analogs.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its potential in medicine, particularly in the development of new therapeutic agents, highlights its importance in ongoing research efforts.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

2-chloro-4-methyl-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXOLOBSWUZOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475800
Record name 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65224-66-0
Record name 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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